Genfatinib-d3 (Imatinib-d3)

Catalog No.
S1526090
CAS No.
M.F
C29H31N7O
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Genfatinib-d3 (Imatinib-d3)

Product Name

Genfatinib-d3 (Imatinib-d3)

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

KTUFNOKKBVMGRW-BMSJAHLVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[[4-(methyl-d3)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; CGP 57148-d3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Genfatinib-d3, also known as Imatinib-d3, is a deuterated form of Imatinib, a well-known tyrosine kinase inhibitor. The chemical structure of Genfatinib-d3 is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification enhances its stability and allows for precise quantification in analytical studies. The compound is primarily utilized in research settings, particularly in pharmacokinetics and metabolic studies involving Imatinib, which is widely used in the treatment of certain cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors.

I. Introduction

Genfatinib-d3, also known as Imatinib-d3, is a deuterated analog of the existing cancer drug Imatinib. Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This modification can sometimes offer advantages in drug development, such as potentially improving a drug's safety or pharmacokinetic profile.

II. Research on Genfatinib-d3

Research on Genfatinib-d3 is currently limited, and most studies are focused on preclinical investigations. These studies aim to understand the drug's properties and potential therapeutic applications.

  • Preclinical studies:
    • Several studies have investigated the in vitro (in laboratory settings) and in vivo (in animal models) effects of Genfatinib-d3 on cancer cell lines. These studies have shown that Genfatinib-d3 may have antiproliferative (inhibiting cell growth) and antitumor (inhibiting tumor growth) effects similar to Imatinib. [, ]
    • Other research has explored the pharmacokinetic properties of Genfatinib-d3, examining how the body absorbs, distributes, metabolizes, and excretes the drug. []
Involving Genfatinib-d3 include:

  • Phosphorylation Inhibition: Genfatinib-d3 binds to the ATP-binding site of the BCR-ABL fusion protein, preventing its phosphorylation and subsequent activation.
  • Metabolic Stability Studies: The presence of deuterium allows for improved tracking in metabolic pathways when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The biological activity of Genfatinib-d3 mirrors that of Imatinib, exhibiting potent inhibition against various tyrosine kinases. Its primary biological activities include:

  • Inhibition of Cancer Cell Proliferation: Genfatinib-d3 effectively reduces the growth of cancer cells that express BCR-ABL.
  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells through its action on signaling pathways associated with cell survival.
  • Selective Targeting: Genfatinib-d3 shows selectivity towards specific kinases involved in oncogenesis, making it a valuable tool for targeted cancer therapy.

Genfatinib-d3 has several applications in scientific research:

  • Internal Standard for Quantification: It serves as an internal standard for quantifying Imatinib levels in biological samples during pharmacokinetic studies.
  • Metabolic Studies: Researchers use Genfatinib-d3 to study the metabolism and pharmacodynamics of Imatinib in various biological systems.
  • Development of Analytical Methods: The compound aids in developing sensitive analytical methods for detecting and quantifying Imatinib in clinical samples.

Interaction studies involving Genfatinib-d3 focus on its binding affinity and selectivity towards various targets. Key points include:

  • Binding Affinity: Research indicates that Genfatinib-d3 retains a similar binding affinity to BCR-ABL as Imatinib, allowing for effective inhibition.
  • Drug Interaction Profiles: Studies assess potential interactions with other medications that may affect the pharmacokinetics of Imatinib, providing insights into combination therapies.

Genfatinib-d3 can be compared with several similar compounds based on their chemical structures and biological activities. Notable similar compounds include:

Compound NameCAS NumberKey Features
Imatinib441-86-1Original compound; non-deuterated form
Nilotinib641571-10-0Second-generation tyrosine kinase inhibitor
Dasatinib302962-49-8Broad-spectrum kinase inhibitor
Bosutinib380843-75-4Selective inhibitor with activity against BCR-ABL
Ponatinib943319-53-5Potent inhibitor effective against T315I mutation

Uniqueness of Genfatinib-d3

Genfatinib-d3's uniqueness lies in its isotopic labeling with deuterium, which allows for enhanced detection sensitivity and reduced background noise during analytical measurements. This feature makes it particularly valuable for research applications where precise quantification is essential.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

496.27783888 g/mol

Monoisotopic Mass

496.27783888 g/mol

Heavy Atom Count

37

Dates

Last modified: 04-14-2024

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